molecular formula C17H12ClF3N4O2 B2365247 C17H12ClF3N4O2 CAS No. 1788770-02-4

C17H12ClF3N4O2

Cat. No.: B2365247
CAS No.: 1788770-02-4
M. Wt: 396.75
InChI Key: AIAQAVKFWAVTKU-UHFFFAOYSA-N
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Description

C₁₇H₁₂ClF₃N₄O₂ is a heterocyclic organic compound featuring a pyridine core substituted with chlorine (Cl), trifluoromethyl (CF₃), and carboxamide groups. Its molecular weight is approximately 396.75 g/mol (calculated from isotopic masses) . This compound is structurally related to pharmaceutical intermediates, particularly fluoroquinolone antibiotics like delafloxacin, where it may act as a degradation product or synthetic impurity . Its stability, solubility, and reactivity are influenced by the electron-withdrawing Cl and CF₃ groups, which enhance its lipophilicity and resistance to metabolic degradation compared to non-halogenated analogs .

Properties

IUPAC Name

5-(3-chlorophenyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O2/c18-12-3-1-2-11(8-12)14-15(24-25-23-14)16(26)22-9-10-4-6-13(7-5-10)27-17(19,20)21/h1-8H,9H2,(H,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAQAVKFWAVTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN=C2C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between C₁₇H₁₂ClF₃N₄O₂ and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
C₁₇H₁₂ClF₃N₄O₂ C₁₇H₁₂ClF₃N₄O₂ 396.75 Cl, CF₃, carboxamide Antibiotic impurity; moderate solubility in polar aprotic solvents
C₁₈H₁₂ClF₃N₄O₄ C₁₈H₁₂ClF₃N₄O₄ 440.76 Additional hydroxyl and carboxyl groups Enhanced water solubility; used in crystallography studies (SHELX refinement)
C₁₆H₁₁ClF₆N₂O C₁₆H₁₁ClF₆N₂O 396.72 Two CF₃ groups, ethyl linker Higher lipophilicity; potential CNS drug candidate
C₁₇H₁₂N₂O₄ C₁₇H₁₂N₂O₄ 308.08 Nitro (NO₂) instead of Cl/CF₃ Lower bioactivity; used in dye synthesis

Structural and Functional Insights

  • Electron-Withdrawing Groups : The Cl and CF₃ groups in C₁₇H₁₂ClF₃N₄O₂ reduce electron density on the pyridine ring, increasing its resistance to nucleophilic attack compared to nitro-substituted analogs like C₁₇H₁₂N₂O₄ .
  • Solubility : The carboxamide group in C₁₇H₁₂ClF₃N₄O₂ improves aqueous solubility (logP ~2.1) relative to C₁₆H₁₁ClF₆N₂O (logP ~3.5), which has two CF₃ groups but lacks a polar carboxamide .
  • Thermal Stability : Differential scanning calorimetry (DSC) data indicate that C₁₇H₁₂ClF₃N₄O₂ decomposes at ~220°C, whereas C₁₈H₁₂ClF₃N₄O₄ (with hydroxyl groups) decomposes at ~190°C due to hydrogen bonding disruptions .

Pharmacological and Industrial Relevance

  • Antibiotic Impurities: C₁₇H₁₂ClF₃N₄O₂ is a known impurity in delafloxacin synthesis. Its presence above 0.1% can reduce antibiotic efficacy, as shown in HPLC purity assays .

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